Cas no 1314964-82-3 (3-fluorocyclobutane-1-sulfonyl chloride)

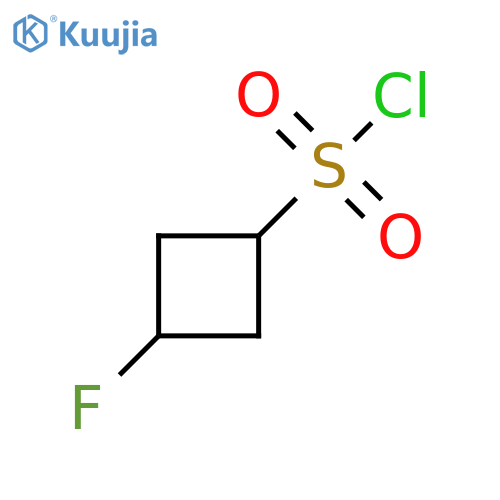

1314964-82-3 structure

商品名:3-fluorocyclobutane-1-sulfonyl chloride

CAS番号:1314964-82-3

MF:C4H6ClFO2S

メガワット:172.605642795563

MDL:MFCD10000565

CID:2101792

PubChem ID:55263297

3-fluorocyclobutane-1-sulfonyl chloride 化学的及び物理的性質

名前と識別子

-

- 3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE

- 3-fluorocyclobutane-1-sulfonyl chloride

-

- MDL: MFCD10000565

- インチ: 1S/C4H6ClFO2S/c5-9(7,8)4-1-3(6)2-4/h3-4H,1-2H2

- InChIKey: QGNOSMXTLHWVHM-UHFFFAOYSA-N

- ほほえんだ: ClS(C1CC(C1)F)(=O)=O

計算された属性

- せいみつぶんしりょう: 171.9761065g/mol

- どういたいしつりょう: 171.9761065g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 189

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.4

- トポロジー分子極性表面積: 42.5

3-fluorocyclobutane-1-sulfonyl chloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570108-1g |

3-Fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 98% | 1g |

¥15363.00 | 2024-08-09 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1570108-500mg |

3-Fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 98% | 500mg |

¥11949.00 | 2024-08-09 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBZ0682-500MG |

3-fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 95% | 500MG |

¥ 5,121.00 | 2023-04-06 | |

| Enamine | EN300-23607448-0.5g |

3-fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 95% | 0.5g |

$1058.0 | 2024-06-19 | |

| Enamine | EN300-23607448-5g |

3-fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 95% | 5g |

$3935.0 | 2023-09-15 | |

| Enamine | EN300-23607448-10g |

3-fluorocyclobutane-1-sulfonyl chloride |

1314964-82-3 | 95% | 10g |

$5837.0 | 2023-09-15 | |

| Aaron | AR009YYR-100mg |

3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE |

1314964-82-3 | 95% | 100mg |

$672.00 | 2025-02-14 | |

| Aaron | AR009YYR-2.5g |

3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE |

1314964-82-3 | 95% | 2.5g |

$3683.00 | 2025-02-14 | |

| Aaron | AR009YYR-1g |

3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE |

1314964-82-3 | 95% | 1g |

$1891.00 | 2025-02-14 | |

| 1PlusChem | 1P009YQF-2.5g |

3-FLUORO-CYCLOBUTANESULFONYL CHLORIDE |

1314964-82-3 | 95% | 2.5g |

$3350.00 | 2023-12-22 |

3-fluorocyclobutane-1-sulfonyl chloride 関連文献

-

Debajyoti Das,Chandralina Patra Mater. Adv., 2021,2, 2055-2067

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

-

Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952

-

Shushi Suzuki,Yousuke Tomita Dalton Trans., 2015,44, 4186-4194

1314964-82-3 (3-fluorocyclobutane-1-sulfonyl chloride) 関連製品

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 1936555-39-3(4-Bromo-1-(3-methylpentan-2-yl)-1H-pyrazol-3-amine)

- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)

- 624-75-9(Iodoacetonitrile)

- 1851804-63-1(3-(Difluoromethyl)-N-methylbenzene-1-sulfonamide)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 99975-19-6(Butanoic acid, 4-bromo-2,2-diethyl-3-oxo-, ethyl ester)

- 1007556-74-2(3-(1R)-2,2,2-trifluoro-1-hydroxyethylphenol)

- 1305324-02-0(1-(2,4,5-Trifluorophenyl)propan-2-one)

- 849353-34-0(4-bromopyrimidin-5-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1314964-82-3)3-fluorocyclobutane-1-sulfonyl chloride

清らかである:99%

はかる:1g

価格 ($):579.0